molecular formula C11H12NNaO2 B13127994 Sodium1-benzylazetidine-3-carboxylate

Sodium1-benzylazetidine-3-carboxylate

Katalognummer: B13127994
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: ZHLSCXIESZOKHR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium1-benzylazetidine-3-carboxylate is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, which imparts unique reactivity and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium1-benzylazetidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-benzyl-3-chloropropanamide in the presence of a strong base such as sodium hydride. The reaction proceeds via intramolecular nucleophilic substitution to form the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium1-benzylazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Wirkmechanismus

The mechanism of action of Sodium1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring structure of the azetidine moiety allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

    Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.

    N-benzylazetidine: Lacks the carboxylate group but shares the benzyl substitution on the nitrogen atom.

Uniqueness: Sodium1-benzylazetidine-3-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12NNaO2

Molekulargewicht

213.21 g/mol

IUPAC-Name

sodium;1-benzylazetidine-3-carboxylate

InChI

InChI=1S/C11H13NO2.Na/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H,13,14);/q;+1/p-1

InChI-Schlüssel

ZHLSCXIESZOKHR-UHFFFAOYSA-M

Kanonische SMILES

C1C(CN1CC2=CC=CC=C2)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.